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Odorranain-H-RA1 peptide precursor

Cat. No.: B1578445
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Description

Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) from Amphibian Skin Secretions

Odorranain-H-RA1 is a member of a large class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). mdpi.com Unlike non-ribosomal peptides, RiPPs are genetically encoded and synthesized by the ribosome as a precursor peptide. mdpi.com This initial precursor peptide consists of two main parts: a "leader peptide" sequence and a "core peptide" sequence, which is the template for the final active molecule. mdpi.com

Following ribosomal synthesis, the precursor peptide undergoes a series of enzymatic modifications known as post-translational modifications (PTMs). These modifications are critical for the peptide's final structure and biological activity. Common PTMs in amphibian peptides include:

Proteolytic Cleavage: Specific enzymes cut the precursor, releasing the core peptide from the leader sequence. nih.gov

Amidation: The C-terminus of the peptide is often amidated, a modification that can enhance stability and activity. nih.gov

Disulfide Bond Formation: Cysteine residues within the peptide chain can be linked to form disulfide bridges, creating a cyclic structure that is crucial for the activity of many antimicrobial peptides, such as those in the brevinin family. mdpi.comnih.gov

This biosynthetic strategy allows for the generation of immense chemical diversity from a limited number of genes, providing the amphibian with a dynamic and adaptable defense system. researchgate.net

Significance of Peptide Precursors in Amphibian Defense Systems

Peptide precursors are the foundational elements of the amphibian's chemical defense arsenal (B13267). The structure of these precursors is highly conserved across many frog species and typically follows a canonical organization. mdpi.comresearchgate.net Cloning studies of cDNAs from the skin of various Odorrana species have revealed that these precursors generally consist of three distinct regions: nih.govnih.gov

N-terminal Signal Peptide: A sequence of about 20-22 amino acids that directs the newly synthesized precursor peptide to the secretory pathway, ensuring it is moved into the granular glands for storage. nih.govuniprot.org

Acidic Spacer Region: An intervening sequence rich in acidic amino acids (like aspartic acid and glutamic acid). nih.govresearchgate.net

C-terminal Mature Peptide: This is the core region that, after cleavage and other modifications, becomes the final, biologically active peptide. nih.gov

The genetic encoding of these precursors is a key evolutionary strategy. The precursor gene, particularly the region encoding the mature peptide, is often subject to high rates of mutation. This genetic hypervariability, combined with gene duplication events, allows for the rapid evolution of new peptides with different properties, enabling the frog to counter a wide and ever-changing spectrum of microbial pathogens and predators. researchgate.net The precursor's structure ensures that the potent, and potentially cytotoxic, mature peptide is kept inactive until it is processed and secreted in response to a threat. mdpi.com

Classification and Naming Conventions for Odorrana-Derived Peptides

The vast number of peptides discovered in amphibian skin has necessitated a systematic naming convention. nih.govunmc.edu The nomenclature for peptides derived from Odorrana frogs generally follows this established system:

Peptide Family Name: Peptides are grouped into families based on sequence similarity and conserved structural motifs. The name "Odorranain" itself designates a family of peptides originally identified in frogs of the Odorrana genus. nih.govresearchgate.net Other prominent families found in Odorrana species include Brevinins, Esculentins, and Nigrocins. nih.govnih.gov

Species Indicator: The peptide name is often followed by letters indicating the species of origin. For example, peptides from Odorrana grahami may have a "-OG" suffix, while those from Odorrana ishikawae are designated with "-IS". nih.gov The "RA" in Odorranain-H-RA1 likely refers to Rana andersonii, the former classification for the species now known as Odorrana andersonii. uniprot.orgnovoprolabs.com

Isoform Designation: Letters or numbers at the end of the name distinguish different isoforms, which are slight variations of the same peptide found within a single species. nih.govnih.gov

The genus Odorrana is a "hotspot" for peptide diversity, with a single specimen capable of producing over 100 distinct antimicrobial peptides. nih.govresearchgate.net This incredible diversity underscores the evolutionary pressure on these frogs to maintain a robust chemical defense.

Data Tables

Table 1: Common Peptide Families Identified in Odorrana Frogs This table provides an overview of the major antimicrobial peptide (AMP) families that have been isolated from the skin secretions of various Odorrana species.

Peptide FamilyGeneral CharacteristicsExample Species of Origin
Odorranain A diverse family specific to the Odorrana genus, with various sub-families and structures. nih.govresearchgate.netOdorrana grahami, Odorrana andersonii nih.govthemunicheye.com
Brevinin-1 Typically around 24 amino acids, containing a C-terminal disulfide bridge ("Rana box"). mdpi.comOdorrana tiannanensis nih.gov
Brevinin-2 Longer than Brevinin-1 (around 33 amino acids), also featuring a "Rana box". mdpi.comOdorrana ishikawae nih.gov
Esculentin-1 A family of larger antimicrobial peptides.Odorrana ishikawae nih.gov
Esculentin-2 Another class of larger antimicrobial peptides, often showing broad-spectrum activity.Odorrana ishikawae nih.gov
Nigrocin A family of peptides often characterized by a C-terminal cyclic heptapeptide (B1575542) domain. nih.govOdorrana grahami nih.gov
Pleurain Peptides that can exhibit antioxidant properties in addition to antimicrobial functions. mdpi.comOdorrana tiannanensis nih.gov

Table 2: General Structure of an Amphibian Peptide Precursor This table outlines the canonical three-part structure of a ribosomally synthesized peptide precursor from amphibian skin.

Precursor RegionApproximate Length (Amino Acids)Primary Function
Signal Peptide 20-22Directs the precursor to the endoplasmic reticulum for entry into the secretory pathway. nih.gov
Acidic Spacer VariableMay play a role in proper folding and preventing premature activation of the mature peptide. researchgate.net
Mature Peptide Variable (e.g., 10-40)The core sequence that becomes the final, biologically active molecule after cleavage and modification. nih.gov

Properties

bioactivity

Antimicrobial

sequence

TMKKPLLLLFSLGTINLSLCQ

Origin of Product

United States

Molecular Discovery and Characterization of Odorranain H Ra1 Peptide Precursor

Identification from Biological Sources

Isolation and Purification Methodologies

The initial step in identifying novel peptide precursors like those in the Odorranain family involves the collection of skin secretions from the source organism. A non-lethal method involving mild electrical stimulation or the administration of norepinephrine (B1679862) is commonly used to induce the release of peptides from the granular glands in the frog's skin. nih.govresearchgate.netnih.gov The collected secretions are then washed and lyophilized (freeze-dried) to create a stable powder for analysis. researchgate.net

This crude extract contains a complex mixture of proteins and peptides. To isolate the components, a multi-step purification process is employed. A typical workflow involves:

  • Size-Exclusion Chromatography: The lyophilized powder is first fractionated using a technique like Sephadex G-50 gel filtration. This separates the molecules based on their size. proquest.com
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions obtained from gel filtration are then subjected to RP-HPLC. researchgate.netnih.gov This technique separates peptides based on their hydrophobicity. Different types of columns (such as C18, C4, or diphenyl) can be used to achieve high-purity separation of individual peptides. nih.gov
  • Activity Screening: Throughout the purification process, the fractions are tested for specific biological activities, such as antimicrobial properties against bacteria like Escherichia coli and Staphylococcus aureus, to guide the isolation of target peptides. nih.gov
  • Source Organism:OdorranaSpecies (e.g.,Odorrana andersonii) Tissue and Secretion Profiling

    Odorranain peptide precursors are sourced from the skin secretions of odorous frogs belonging to the genus Odorrana, which is in the family Ranidae. nih.govzju.edu.cn A key species in this research is Odorrana andersonii, also known as the golden crossband frog. nih.gov The skin of these amphibians is a vital organ for their survival, providing a defense mechanism against predators and environmental pathogens. nih.govmdpi.com

    The skin contains numerous granular glands that synthesize and store a wide array of bioactive molecules. nih.govmdpi.com When the frog is threatened or injured, it releases these secretions, which contain a high concentration of peptides. mdpi.com Profiling of these secretions has revealed a diverse peptidome, including families of antimicrobial peptides, antioxidant peptides, and other bioactive compounds that contribute to the frog's innate immune system. nih.govnih.gov

    Primary Sequence Determination of Odorranain-H-RA1 Precursor

    cDNA Cloning and Sequencing Strategies

    Determining the full sequence of a peptide precursor, which includes the mature peptide and its associated signal and spacer regions, requires molecular cloning techniques. The mature peptide sequence is typically first determined through methods like Edman degradation. nih.gov To get the full precursor sequence, researchers construct a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. nih.govnih.gov

    The standard approach is as follows:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the skin tissue, and reverse transcriptase is used to synthesize complementary DNA (cDNA). researchgate.net
  • Rapid Amplification of cDNA Ends (RACE): A technique called 3'-RACE is often employed. nih.govnih.gov This method uses a specially designed primer that binds to the poly-A tail of the mRNA and a degenerate forward primer designed from the highly conserved signal peptide region of related antimicrobial peptide families. nih.gov
  • PCR, Cloning, and Sequencing: The targeted cDNA is amplified via the polymerase chain reaction (PCR), inserted into a cloning vector, and then sequenced to reveal the complete nucleotide sequence of the precursor gene. uniprot.orgnih.gov
  • Amino Acid Sequence Elucidation of the Prepropeptide

    The cloned cDNA sequence is translated into its corresponding amino acid sequence, revealing the full prepropeptide structure. Amphibian antimicrobial peptide precursors typically have a conserved three-domain architecture: nih.govnih.gov

  • Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the nascent peptide for secretion. This region is later cleaved off. uniprot.orguniprot.org
  • Acidic Spacer Peptide: A highly acidic (negatively charged) region that follows the signal peptide. It is also removed during post-translational processing. nih.gov
  • Mature Peptide: The C-terminal region which becomes the final, biologically active peptide. uniprot.orgnih.gov
  • The table below shows the deduced prepropeptide structure for Odorranain-V1 from the related species Odorrana grahami, illustrating this typical organization. uniprot.org

    Representative Structure of an Odorranain Prepropeptide (Odorranain-V1) uniprot.org
    DomainPosition (Amino Acid #)Description
    Signal Peptide1-22Directs the peptide for secretion and is highly conserved.
    Mature Peptide (Chain)23-57The final bioactive antimicrobial peptide. This region is hypervariable.

    Sequence Homology and Relationship to Known Peptide Families

    Odorranain peptides are part of the vast and diverse superfamily of amphibian antimicrobial peptides. Based on sequence similarity, the Odorranain family shows relationships to other well-established peptide families. For instance, Odorranain-NR, isolated from Odorrana grahami, shares structural similarities with the nigrocin family of peptides. nih.gov However, it was classified as a new family due to distinct features, such as a different disulfide bridge pattern. nih.govresearchgate.net

    The skin secretions of Odorrana species often contain peptides from multiple families, including brevinins, esculentins, and temporins, suggesting a shared evolutionary origin and diversification of these defense molecules. researchgate.net Many of these peptides, particularly in the family Ranidae, feature a C-terminal disulfide-bridged heptapeptide (B1575542) segment known as a "Rana box," which is a characteristic of the brevinin family. mdpi.comresearchgate.netnih.gov

    Key Amphibian Antimicrobial Peptide Families Related to Odorranains
    Peptide FamilyGeneral CharacteristicsExample Source Organism
    NigrocinTypically contains a C-terminal intramolecular disulfide-bridged heptapeptide segment. nih.govresearchgate.netRana nigromaculata, Odorrana grahami nih.gov
    BrevininCharacterized by the presence of a C-terminal "Rana box" disulfide loop. mdpi.comnih.govRana brevipoda, Rana chensinensis nih.gov
    EsculentinLonger peptides (often >40 amino acids) with a C-terminal cyclic domain. mdpi.comRana esculenta mdpi.com
    TemporinGenerally short (10-14 amino acids), hydrophobic, and C-terminally amidated peptides. nih.govRana temporaria nih.gov

    Alignment with Amphibian Antimicrobial Peptide (AMP) Precursors

    The molecular structure of AMP precursors in amphibians, including those for the odorranain family, follows a remarkably conserved template. researchgate.net When the amino acid sequences of precursors for different AMPs are aligned, a distinct pattern emerges. This pattern is characterized by a highly conserved amino-terminal preproregion and a significantly variable carboxyl-terminal domain which corresponds to the mature antimicrobial peptide. researchgate.netresearchgate.net

    This conservation of the preproregion is not just within a single species but extends across different species and even genera of frogs. nih.gov For instance, analysis of numerous cDNA sequences from the skin of the frog Odorrana grahami revealed precursors for 30 different groups of antimicrobial peptides, including various odorranains. researchgate.netresearchgate.net Alignment of these precursors showed that they all share a common amino-terminal preproregion architecture. researchgate.net This high degree of similarity in the initial part of the precursor protein suggests a shared evolutionary origin and a common mechanism for synthesis and trafficking within the cell. nih.govias.ac.in

    In stark contrast, the region of the precursor that encodes the mature peptide is hypervariable. nih.gov This hypermutability in the mature peptide domain allows for the generation of a wide diversity of antimicrobial peptides from a common ancestral gene. nih.gov This evolutionary strategy provides the frog with a broad spectrum of defense molecules, minimizing the risk of microorganisms developing resistance to any single peptide. nih.gov The alignment of precursors like that of Odorranain-H-RA1 with other amphibian AMP precursors, such as those for brevinins, esculentins, and nigrocins, consistently demonstrates this pattern of a conserved N-terminus and a divergent C-terminus. researchgate.netresearchgate.net

    FeatureRegionLevel of ConservationSignificance
    Sequence Alignment Preproregion (Signal Peptide + Propiece)HighIndicates a common ancestral gene and conserved processing pathway. nih.govresearchgate.net
    Sequence Alignment Mature Peptide RegionLow (Hypervariable)Allows for the generation of a diverse array of antimicrobial peptides with different targets and spectra of action. nih.gov

    Identification of Conserved Domains (Signal Peptide, Propiece/Spacer, Mature Peptide Region)

    The precursor protein of Odorranain-H-RA1, like other amphibian AMPs, is organized into three distinct functional domains. ias.ac.in This tripartite structure is crucial for the correct synthesis, processing, and secretion of the mature, biologically active peptide. ias.ac.in

    Conserved Domains of a Typical Amphibian AMP Precursor

    Domain Typical Length (Amino Acid Residues) Key Characteristics Primary Function
    Signal Peptide ~22 Hydrophobic N-terminus, highly conserved sequence. ias.ac.in Directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. ias.ac.in
    Propiece/Spacer ~16-27 Acidic (negatively charged) residues. ias.ac.in Believed to keep the mature peptide inactive and assist in proper folding and transport. ias.ac.in

    | Mature Peptide Region | Variable (e.g., 9-36) | Cationic (positively charged), amphipathic, hypervariable sequence. nih.govias.ac.innih.gov | The biologically active antimicrobial peptide that is cleaved and secreted. researchgate.netresearchgate.net |

    Signal Peptide: Located at the N-terminus, the signal peptide is a short sequence of approximately 22 amino acids. ias.ac.in This domain is highly conserved across a wide range of amphibian AMP families. nih.govias.ac.in Its primary role is to guide the newly synthesized precursor protein into the secretory pathway of the cell by mediating its translocation across the membrane of the endoplasmic reticulum. ias.ac.in

    Propiece/Spacer: Following the signal peptide is an acidic propiece domain. ias.ac.in This region is rich in acidic amino acid residues (aspartic acid and glutamic acid), giving it a net negative charge. This domain is thought to have several functions, including neutralizing the positive charge of the mature peptide region, thereby keeping it in an inactive state until it is secreted from the cell. ias.ac.in This prevents the AMP from damaging the host's own cells.

    Mature Peptide Region: The C-terminal domain of the precursor contains the sequence of the mature antimicrobial peptide. researchgate.net This is the most variable region of the precursor protein. nih.gov Upon a specific enzymatic cleavage signal, this portion is released from the precursor to become a functional antimicrobial agent. The mature peptides are typically cationic and amphipathic, properties that allow them to interact with and disrupt the membranes of microorganisms. nih.gov The hypervariability of this domain across different AMPs is a result of accelerated evolution, enabling the host to combat a wide and ever-changing spectrum of pathogens. nih.gov

    Genetic and Transcriptomic Analysis of Odorranain H Ra1 Precursor

    Gene Structure and Organization

    The genetic blueprint of the Odorranain-H-RA1 precursor dictates its synthesis and subsequent processing. While direct genomic data for this specific precursor is limited, extensive research on related Odorranain peptides from other Odorrana species provides a robust model for its gene structure.

    Genomic Loci Identification

    Specific genomic loci for the gene encoding the Odorranain-H-RA1 precursor have not been detailed in available scientific literature. Research into amphibian antimicrobial peptides indicates that genes encoding these molecules are often found in clusters within the genome, allowing for rapid evolution and diversification. The high diversity of AMPs found in a single frog species, such as the 372 distinct cDNA sequences identified in Odorrana grahami, suggests a complex genetic arrangement that facilitates the generation of a varied peptide arsenal (B13267). researchgate.net

    Intron-Exon Architecture

    Direct analysis of the intron-exon structure for the Odorranain-H-RA1 gene is not presently available. However, studies based on the cloning of cDNAs for numerous amphibian AMPs, including various Odorranains from Odorrana grahami and Odorrana ishikawae, consistently reveal a conserved precursor organization encoded by the exons. nih.govnih.govresearchgate.net This precursor structure, deduced from mRNA transcripts, typically comprises three key domains, indicating a multi-exon gene structure where these domains may be encoded by separate exons.

    The common architecture of Odorranain peptide precursors, as inferred from cDNA cloning, is detailed below.

    Precursor Domain Description Function Supporting Evidence from Related Peptides
    Signal Peptide A short (approx. 22 amino acids) hydrophobic sequence at the N-terminus.Directs the precursor peptide into the endoplasmic reticulum for secretion.Consistently identified in precursors for Odorranain-NR, Odorranaopin, and peptides from O. ishikawae. researchgate.netnih.govnih.gov
    Acidic Spacer Region A domain rich in acidic amino acid residues (aspartic acid, glutamic acid).Believed to neutralize the cationic mature peptide, keeping it inactive and preventing self-toxicity within the host cell. nih.govmdpi.com It is cleaved during post-translational modification.A feature of precursors for Odorranain-NR and peptides from O. ishikawae. nih.govresearchgate.net
    Mature Peptide The C-terminal region that becomes the final, biologically active antimicrobial peptide.Exerts the antimicrobial or other biological functions after being cleaved from the precursor.Odorranain-H-RA1 is the mature peptide derived from its precursor. uaem.mx
    Processing Site Typically a Lys-Arg (Lysine-Arginine) motif situated between the acidic spacer and the mature peptide.Recognized by processing enzymes that cleave the precursor to release the mature peptide.Found in antimicrobial peptide precursors from O. ishikawae. nih.govresearchgate.net

    This table represents a generalized model based on data from closely related Odorranain peptides, as specific intron-exon data for Odorranain-H-RA1 is not available.

    Transcriptional Regulation and Expression Profiles

    The expression of the Odorranain-H-RA1 precursor gene is a regulated process, influenced by tissue type and various external stimuli. Transcriptomic studies provide crucial insights into these expression patterns.

    Tissue-Specific Gene Expression Patterns

    The primary site for the transcription of genes encoding antimicrobial peptides in amphibians is the skin. mdpi.com The granular glands within the frog's skin synthesize and store the peptide precursors, which are then secreted onto the skin surface as a defensive shield. mdpi.comnih.gov This is supported by the successful cloning of numerous Odorranain precursor cDNAs from skin libraries of frogs like Odorrana grahami. researchgate.netnih.gov While the skin is the principal location, evidence suggests other tissues may also express related peptides. For instance, the precursor for the antinociceptive peptide Odorranaopin was cloned from a brain cDNA library of Odorrana grahami, indicating that some members of this broad peptide family are expressed in the central nervous system. researchgate.net

    Environmental and Physiological Modulators of Precursor Gene Transcription

    Specific environmental or physiological factors that modulate the transcription of the Odorranain-H-RA1 gene have not been directly studied. However, the regulation of amphibian AMP gene expression is generally understood to be a dynamic response to external threats. The synthesis and secretion of these peptides are key components of the innate immune system. nih.gov

    Physiological stress, physical injury, or exposure to pathogens are known to trigger the release of AMPs from skin glands. nih.gov Experimentally, the injection of norepinephrine (B1679862) is a standard method used to stimulate the secretion of these peptides for analysis, mimicking a sympathetic nervous system response to a threat. ulster.ac.uk It is plausible that the presence of bacteria or fungi on the skin surface could lead to an upregulation of AMP gene transcription to replenish the secreted stores, though this direct transcriptional link requires further specific investigation for Odorranain-H-RA1.

    Transcriptomic Analysis Techniques (e.g., qPCR, RNA-Seq)

    Modern transcriptomic tools are essential for studying the expression of genes like that for the Odorranain-H-RA1 precursor. While specific studies applying these techniques to Odorranain-H-RA1 were not identified, their application in amphibian peptide research is well-established. nih.gov

    RNA-Seq (RNA Sequencing): This high-throughput sequencing method allows for a comprehensive analysis of the entire transcriptome of a specific tissue, such as frog skin. It can be used to discover novel AMP transcripts, identify different isoforms, and quantify the expression levels of thousands of genes simultaneously under different conditions. nih.govnih.gov

    qPCR (Quantitative Polymerase Chain Reaction): This technique is used to measure the abundance of specific mRNA transcripts with high sensitivity and accuracy. After identifying a gene of interest through methods like RNA-Seq or cDNA cloning, qPCR can be employed to study how its expression level changes in response to specific stimuli, such as pathogen exposure or environmental stressors. nih.govresearchgate.net

    Technique Application in Amphibian Peptide Research Potential Insights for Odorranain-H-RA1
    RNA-Seq - Discovery of novel antimicrobial peptide families from frog skin transcriptomes. nih.gov - Comparing gene expression profiles between different frog populations or species. nih.gov - Identifying all AMPs expressed in the skin at a given time.- Confirming the expression of the Odorranain-H-RA1 gene in Odorrana andersonii skin. - Identifying potential splice variants or related "H-family" paralogs. - Quantifying its basal expression level relative to other AMPs.
    qPCR - Validating gene expression data obtained from RNA-Seq. researchgate.net - Quantifying the change in expression of specific AMP transcripts after exposure to pathogens or stress. nih.gov - Determining tissue-specific expression levels (e.g., skin vs. brain).- Precisely measuring the upregulation or downregulation of Odorranain-H-RA1 gene transcription in response to specific bacterial or fungal challenges. - Comparing its expression levels across different developmental stages or seasons.

    Biosynthesis and Post Translational Processing of Odorranain H Ra1 Peptide Precursor

    Ribosomal Synthesis of the Precursor Peptide

    Like all gene-encoded peptides, the synthesis of the Odorranain-H-RA1 precursor is initiated on the ribosome. rsc.org The messenger RNA (mRNA) transcript carrying the genetic code for the precursor protein is translated into a linear chain of amino acids. This initial product, known as the prepropeptide, is biologically inactive and serves as a template for subsequent modifications. The synthesis of such peptide precursors is a fundamental process observed across various organisms for the production of regulatory peptides and other bioactive molecules. nih.govnih.gov

    The prepropeptide of Odorranain-H-RA1 contains distinct domains: a signal peptide, the mature peptide sequence, and intervening peptide fragments. The signal peptide, typically located at the N-terminus, is a hydrophobic sequence that directs the nascent polypeptide to the secretory pathway. nih.govrug.nl

    Enzymatic Maturation Pathways

    Following ribosomal synthesis, the Odorranain-H-RA1 precursor undergoes a series of enzymatic modifications to liberate the active peptide. This maturation process is crucial for the peptide's ultimate biological function.

    The first step in the maturation of the Odorranain-H-RA1 precursor is the removal of the N-terminal signal peptide. This cleavage is executed by a class of enzymes known as type I signal peptidases (SPases). rug.nlnih.gov These membrane-bound endopeptidases recognize and cleave a specific site at the C-terminus of the signal peptide, releasing the propeptide into the lumen of the endoplasmic reticulum. nih.govrug.nlnih.gov The signal peptide itself is a prerequisite for the binding of the precursor to the SPase. nih.gov The accurate removal of this signal sequence is a critical quality control step in the secretion of many extracellular proteins. nih.gov

    After the signal peptide is removed, the resulting propeptide undergoes further proteolytic processing to release the mature Odorranain-H-RA1 peptide. This processing predominantly occurs at specific cleavage sites flanked by basic amino acid residues, such as Lysine (Lys) and Arginine (Arg). nih.govresearchgate.net These dibasic sites are recognized by a family of enzymes called proprotein convertases. nih.gov

    The presence of a Lys-Arg (KR) pair is a common signal for proteolytic cleavage in the precursors of many bioactive peptides. nih.gov The processing at these sites is a highly regulated event, and the specific context of the amino acid sequence surrounding the dibasic site can influence the efficiency and specificity of cleavage. nih.gov For instance, certain amino acid residues at specific positions relative to the cleavage site can either promote or hinder the enzymatic action. nih.gov

    The primary proteases involved in the maturation of peptide precursors at dibasic sites are proprotein convertases (PCs), a family of serine endoproteases. While the specific PCs involved in Odorranain-H-RA1 processing have not been definitively identified, the mechanism is conserved across many species and peptide families. Enzymes like Kex2 protease in yeast serve as models for understanding the action of these convertases. nih.gov The identification of mature peptides from the skin secretions of frogs like Odorrana grahami confirms that such processing events occur to generate a variety of antimicrobial peptides. nih.govuniprot.org

    Post-Translational Modifications (PTMs) and Their Functional Implications

    Post-translational modifications are chemical alterations to a protein after its synthesis, and they play a critical role in determining the structure, stability, and function of peptides. nih.govnih.govnih.govnih.gov

    A crucial post-translational modification for many antimicrobial peptides, including likely for Odorranain-H-RA1, is C-terminal amidation. nih.govnih.gov This modification, where the C-terminal carboxylic acid group is converted to an amide, is often essential for the peptide's biological activity. nih.govbiorxiv.org Amidation can enhance the peptide's stability against proteases and is critical for its ability to interact with and disrupt microbial membranes. nih.govbiorxiv.org The process typically involves a glycine (B1666218) residue immediately following the mature peptide sequence, which serves as the amide donor.

    Disulfide Bond Formation and Isomerization

    A critical post-translational modification in many antimicrobial peptides isolated from the skin secretions of ranid frogs, including those from the Odorrana genus, is the formation of an intramolecular disulfide bond. This covalent linkage is crucial for stabilizing the peptide's three-dimensional structure, which is often essential for its antimicrobial function.

    Research on antimicrobial peptides from Odorrana andersonii, the source of Odorranain-H-RA1, has identified a conserved C-terminal motif known as the "Rana box". nih.govmdpi.com This feature consists of a heptapeptide (B1575542) loop created by the formation of a disulfide bond between two cysteine residues. mdpi.com For instance, in the peptide Nigrosin-6VL, also from Odorrana andersonii, a disulfide bond is predicted to form between cysteine residues at positions 15 and 21, creating a cyclic structure. mdpi.com This structural motif is a common characteristic among many amphibian antimicrobial peptides and is believed to play a significant role in their biological activity. nih.govmdpi.com While direct experimental evidence for the specific disulfide bonding pattern of Odorranain-H-RA1 is not extensively detailed in public literature, the prevalence of the "Rana box" in closely related peptides from the same species strongly suggests a similar structural feature.

    The formation of this disulfide bond is an enzymatic process that occurs in the endoplasmic reticulum, where protein disulfide isomerases (PDIs) catalyze the oxidation of sulfhydryl groups on cysteine residues. These enzymes also play a role in correcting misfolded disulfide bonds, ensuring the native conformation of the peptide is achieved.

    Other Relevant PTMs (e.g., glycosylation, phosphorylation) and their roles in modulating precursor processing or mature peptide activity

    Beyond disulfide bond formation, other post-translational modifications can influence the properties of antimicrobial peptides.

    C-terminal Amidation: A frequent modification observed in amphibian antimicrobial peptides is C-terminal amidation. mdpi.com This process, where the C-terminal carboxylic acid is converted to an amide, can enhance the peptide's net positive charge and its resistance to degradation by carboxypeptidases, thereby increasing its stability and antimicrobial potency.

    Glycosylation and Phosphorylation: While glycosylation and phosphorylation are common PTMs for many proteins, their occurrence on small antimicrobial peptides like Odorranains appears to be less frequent based on available research. There is currently no specific evidence to suggest that Odorranain-H-RA1 undergoes these particular modifications. The primary PTMs identified for this class of peptides are disulfide bond formation and C-terminal amidation, which are critical for their structure and function.

    Structural Biology of Odorranain H Ra1 Peptide Precursor and Its Mature Form Function Oriented

    Conformational Landscape and Dynamic States

    The journey of an antimicrobial peptide from its initial translated form to its final active state is a highly regulated process involving significant structural transformations. This maturation is crucial for the peptide's proper function and for preventing any potential toxicity to the host organism.

    Structural Transitions during Maturation Process

    The maturation of amphibian antimicrobial peptides, including those from the odorranain family, follows a general pathway involving a prepropeptide. This precursor consists of three distinct domains: an N-terminal signal peptide, an acidic proregion, and the C-terminal mature peptide. The initial prepropeptide is directed to the secretory pathway by the signal peptide. Within the endoplasmic reticulum and Golgi apparatus, the precursor undergoes a series of proteolytic cleavages to remove the signal peptide and the proregion, ultimately releasing the mature, active peptide.

    Specific experimental studies detailing the precise conformational changes of the Odorranain-H-RA1 precursor during its maturation are not yet available in the scientific literature. However, it is generally understood that the proregion plays a crucial role in ensuring the correct folding of the mature peptide and in neutralizing the cationic charge of the mature peptide, which could be detrimental to the host's cells before its secretion.

    Secondary Structure Propensities (e.g., alpha-helical, beta-sheet) as Related to Biological Function

    The biological function of antimicrobial peptides is intrinsically linked to their secondary structure. Many amphibian AMPs are known to be unstructured in aqueous solution but adopt a defined secondary structure, often an amphipathic α-helix, upon interacting with the microbial membrane. imrpress.com This structural transition is critical for their membrane-disrupting activity.

    For the mature Odorranain-H-RA1 peptide, predictive models based on its amino acid sequence can suggest its structural propensities. The sequence contains a mix of hydrophobic and cationic residues, a hallmark of many membrane-active AMPs. While experimental validation is needed, it is plausible that Odorranain-H-RA1 adopts an α-helical or β-sheet conformation upon membrane interaction, facilitating its antimicrobial function. The presence of cysteine residues in the identified mature peptide sequence suggests the potential for disulfide bridge formation, which would create a cyclic structure that can significantly impact its stability and activity. nih.gov

    Role of Specific Amino Acid Residues and Motifs in Precursor Processing

    The precise and efficient processing of the peptide precursor is governed by specific amino acid sequences that are recognized by cellular proteases.

    Analysis of Conserved Signal Peptides and Proregions

    The signal peptides of amphibian antimicrobial peptide precursors are typically 20-25 amino acids in length and are highly conserved within a peptide family. nih.gov They are essential for guiding the precursor into the secretory pathway. A putative signal peptide sequence for Odorranain-H-RA1 has been identified.

    The proregions of amphibian AMPs are generally acidic and are thought to serve multiple functions, including assisting in the correct folding of the mature peptide and acting as a protective shield to prevent the active peptide from damaging host cells. The proregion is typically located between the signal peptide and the mature peptide. The specific amino acid sequence of the proregion for Odorranain-H-RA1 has not been definitively identified in the available literature.

    Identification of Key Residues for Proteolytic Cleavage

    Proteolytic cleavage of the precursor is a critical step in the activation of the mature peptide. This process is carried out by specific endoproteases that recognize and cleave at particular amino acid motifs. In many amphibian AMP precursors, cleavage occurs at single or paired basic amino acid residues (e.g., Lysine, Arginine) that flank the mature peptide sequence.

    While the exact cleavage sites for the Odorranain-H-RA1 precursor have not been experimentally determined, the general model of amphibian AMP processing suggests that such basic residues would be located at the junction of the proregion and the mature peptide. The identification of the full precursor sequence is necessary to pinpoint these key residues.

    Relationship between Precursor Architecture and Mature Peptide Folding

    Data Tables

    Table 1: Identified Amino Acid Sequences for Odorranain-H-RA1

    Sequence TypeAmino Acid SequenceSource
    Likely Mature PeptideGIFSKVLGAGKKVLCGVSGLCADAM Database Current time information in Cajamarca, PE.ntou.edu.tw
    Likely Signal PeptideTMKKPLLLLFSLGTINLSLCQThesis Publication ebi.ac.uk

    Influence of the Proregion on Mature Peptide Conformation

    The proregion of the Odorranain-H-RA1 precursor plays a critical, albeit transient, role in the proper folding and activity of the mature peptide. This N-terminal acidic spacer domain is a common feature in the precursors of amphibian AMPs. Its primary functions are to neutralize the cationic charge of the mature peptide and to guide its correct three-dimensional conformation.

    Research on related amphibian AMPs indicates that the highly anionic nature of the proregion electrostatically interacts with the cationic mature peptide domain. This interaction is believed to prevent the mature peptide from adopting its lytic, membrane-active conformation prematurely within the host's cells, which would be cytotoxic. By maintaining the mature peptide in an inactive state, the proregion ensures its safe transport and storage within the granular glands of the frog's skin.

    Furthermore, the proregion can act as an intramolecular chaperone, facilitating the correct folding of the mature peptide, including the formation of essential structural motifs. The cleavage of this acidic proregion, typically at a specific dibasic amino acid site by processing enzymes, is a crucial final step. This cleavage releases the mature, cationic peptide, allowing it to adopt its active conformation, which is often an amphipathic α-helix, a structure well-suited for interacting with and disrupting microbial membranes.

    Disulfide Bridge Patterns and Their Impact on Structural Stability of the Mature Peptide

    A key structural feature of many Odorranain peptides, including those in the Odorranain-H family, is the presence of a disulfide bond. This covalent linkage is formed between two cysteine residues within the mature peptide sequence. In numerous ranid (true frog) antimicrobial peptides, this disulfide bridge creates a conserved cyclic heptapeptide (B1575542) structure at the C-terminus, often referred to as the "Rana box".

    The disulfide bond in the mature Odorranain-H-RA1 peptide is critical for its structural stability and, consequently, its biological activity. This intramolecular bridge significantly constrains the conformational flexibility of the peptide backbone. This rigidity is essential for maintaining the specific three-dimensional shape required for effective interaction with microbial membranes.

    The stability conferred by the disulfide bridge allows the peptide to maintain its functional conformation in the often harsh and proteolytically-rich environment of a microbial infection. By locking a portion of the peptide into a defined loop, the disulfide bond helps to correctly orient the amphipathic structure, ensuring the proper presentation of hydrophobic and cationic residues. This precise arrangement is fundamental for the peptide's ability to selectively recognize, bind to, and permeabilize the membranes of pathogenic microorganisms, leading to their destruction. Studies on analogous peptides have shown that the reduction or removal of this disulfide bond often leads to a significant loss of antimicrobial potency, highlighting its indispensable role in the structural and functional integrity of the peptide.

    Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

    Antimicrobial Activity and Mechanistic Insights

    The mature peptide derived from the Odorranain-H-RA1 precursor, known as odorranain-NR, has demonstrated notable antimicrobial properties in various in vitro models. nih.gov This peptide is composed of 23 amino acids and is distinguished by an intramolecular disulfide-bridged hexapeptide segment. nih.govresearchgate.net

    Spectrum of Activity against Microorganisms (Bacteria, Fungi, Yeasts, Protozoa, Viruses) in in vitro Models

    Odorranain-NR has been shown to possess a selective spectrum of antimicrobial activity. It is effective against certain microorganisms while being inactive against others. nih.gov Notably, it has demonstrated activity against Staphylococcus aureus, a common Gram-positive bacterium. researchgate.net However, it has been found to be ineffective against Escherichia coli (ATCC25922), a Gram-negative bacterium. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for Odorranain peptides, a family to which Odorranain-H-RA1 belongs, generally range from 2-90 µg/mL for Gram-positive bacteria, 3-50 µg/mL for Gram-negative bacteria, and 1-50 µg/mL for fungi. researchgate.netresearchgate.net

    Microorganism Strain Activity
    Staphylococcus aureus-Active
    Escherichia coliATCC25922Inactive

    Membrane-Mediated Mechanisms (e.g., Permeabilization, Pore Formation)

    The primary mechanism of action for many antimicrobial peptides, including likely that of odorranain-NR, involves interaction with and disruption of microbial cell membranes. qub.ac.uknih.gov Investigations using transmission electron microscopy have revealed that odorranain-NR employs various methods to exert its antimicrobial functions, which differ depending on the target microorganism. nih.govresearchgate.net This suggests a multifaceted membrane-mediated mechanism.

    Generally, cationic antimicrobial peptides are attracted to the negatively charged components of microbial membranes. frontiersin.org Their amphipathic nature facilitates their insertion into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. nih.govfrontiersin.org This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death. nih.gov While the precise model of membrane interaction for odorranain-NR has not been fully elucidated, it is likely to follow one of the established mechanisms for antimicrobial peptides, such as the barrel-stave, toroidal pore, or carpet model. frontiersin.orguq.edu.au

    Intracellular Targets and Biochemical Pathways Modulation

    Currently, there is a lack of specific research identifying the intracellular targets or the modulation of biochemical pathways by the Odorranain-H-RA1 peptide precursor or its mature form, odorranain-NR. While some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular components such as nucleic acids and proteins, or inhibit essential enzymes, no such activity has been documented specifically for odorranain-NR. nih.govmdpi.com

    Modulation of Biofilm Formation and Eradication in in vitro Systems

    There is no available scientific literature that specifically investigates the effects of the this compound or odorranain-NR on the formation or eradication of microbial biofilms. While other peptides from the skin of Odorrana grahami, such as brevinin-1E-OG9, have shown anti-biofilm properties, these findings cannot be directly extrapolated to odorranain-NR without specific experimental evidence. qub.ac.uk

    Strategies for Combating Microbial Resistance Development

    Specific strategies involving the this compound or odorranain-NR to combat microbial resistance have not been detailed in published research. However, antimicrobial peptides as a class are considered a promising avenue for addressing antibiotic resistance. nih.gov Their rapid, membrane-disrupting mechanism of action is thought to be less likely to induce resistance compared to conventional antibiotics that often have specific intracellular targets. nih.gov General strategies to enhance the efficacy and resistance-fighting capabilities of antimicrobial peptides include structural modifications to improve stability and activity, and their use in combination with traditional antibiotics. nih.gov

    Anti-Cancer Activity and Cellular Mechanisms (Excluding Human Trial Data)

    At present, there are no published studies that report any anti-cancer activity or investigate the cellular mechanisms of the this compound or the mature odorranain-NR peptide against cancer cell lines. While many other amphibian-derived antimicrobial peptides have been shown to exhibit cytotoxic effects against tumor cells, this property has not been documented for Odorranain-H-RA1 or its derivatives. qub.ac.ukmdpi.com

    Selective Cytotoxicity Towards Cancer Cell Lines (e.g., Carcinoma, Melanoma) in in vitro Assays

    There is no specific information available in the scientific literature regarding the selective cytotoxicity of the this compound against cancer cell lines.

    Generally, many antimicrobial peptides (AMPs) isolated from frog skin have demonstrated selective toxicity towards cancer cells over healthy mammalian cells. researchgate.netnih.govresearchgate.net This selectivity is often attributed to differences in the cell membrane composition between cancerous and non-cancerous cells. nih.gov Cancer cell membranes tend to have a higher negative charge due to an increased presence of anionic molecules like phosphatidylserine, which can facilitate the binding of cationic AMPs. mdpi.com

    Future in vitro studies on the this compound would need to assess its half-maximal inhibitory concentration (IC50) against a panel of carcinoma and melanoma cell lines, as well as non-cancerous control cells, to determine its cytotoxic potential and selectivity.

    Induction of Apoptosis and Necrosis in Cancer Cells

    There are currently no studies documenting the ability of the this compound to induce apoptosis or necrosis in cancer cells.

    Research on other AMPs has shown they can trigger cancer cell death through these programmed pathways. nih.govfrontiersin.org Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. nih.gov Necrosis, on the other hand, is a form of cell death characterized by cell swelling and membrane rupture. nih.gov Some peptides can induce necrosis by forming pores in the cell membrane. mdpi.com Investigating whether the this compound activates key apoptotic proteins (like caspases) or causes membrane disruption leading to necrosis would be a critical step in understanding its potential anticancer mechanisms.

    Perturbation of Mitochondrial Function in Cancer Cells

    The effect of the this compound on the mitochondrial function of cancer cells has not been reported in the existing scientific literature.

    Mitochondria are crucial for cancer cell metabolism and survival, making them a key target for anticancer therapies. nih.govnih.gov Some AMPs have been shown to disrupt mitochondrial function by permeabilizing the mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and ultimately, apoptosis. nih.govmdpi.com Cationic peptides can be drawn to the negatively charged mitochondrial membranes. nih.gov Future research could explore if the this compound localizes to the mitochondria of cancer cells and what effects it has on mitochondrial respiration and integrity. nih.govmdpi.comresearchgate.net

    Modulation of Danger-Associated Molecular Patterns (DAMPs) Release in Cancer Cell Systems

    There is no information available regarding the modulation of Danger-Associated Molecular Patterns (DAMPs) release by the this compound in cancer cell systems.

    DAMPs are molecules released from stressed or dying cells that can trigger an immune response. nih.govnih.govnih.gov Some anticancer therapies work by inducing a type of cell death that releases DAMPs, thereby stimulating an anti-tumor immune response. nih.gov For example, the release of molecules like HMGB1 (High Mobility Group Box 1) can act as a signal to the immune system. nih.gov Determining whether cell death induced by the this compound is accompanied by the release of DAMPs would provide insight into its potential to act as an immunogenic cell death inducer.

    Efficacy in Animal Models of Cancer

    There are no published studies on the efficacy of the this compound in animal models of cancer.

    Immunomodulatory Properties

    Information on the specific immunomodulatory properties of the this compound is not available.

    Role in Innate Immunity of the Host Organism

    While the specific role of the this compound in the innate immunity of its host organism, the Odorrana frog, has not been detailed, it is known that antimicrobial peptides are a fundamental component of the innate immune system of amphibians. researchgate.netnih.gov These peptides are stored in the skin and secreted in response to injury or infection, providing a first line of defense against a broad range of pathogens. nih.govmdpi.com Their functions can include direct killing of microbes and modulation of the host's immune response. nih.gov The "-H-RA1" designation likely indicates it is part of the defensive peptide arsenal (B13267) of a specific Odorrana species.

    Anti-Inflammatory Effects (e.g., LPS Neutralization, Cytokine Modulation)

    While direct studies on the anti-inflammatory properties of the this compound are not extensively documented, the broader family of amphibian-derived peptides, including those from the Odorrana genus, has demonstrated significant immunomodulatory and anti-inflammatory potential. For instance, brevinin-2MP, an antimicrobial peptide (AMP) from the frog Microhyla pulchra, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in RAW 264.7 macrophage cells. nih.gov This inhibitory action is mediated by blocking the MAPK/NF-κB signaling pathways. nih.gov Furthermore, brevinin-2MP was observed to significantly reduce acute inflammation in a carrageenan-induced mouse paw edema model. nih.gov

    The ability to neutralize LPS is a critical anti-inflammatory mechanism of many host defense peptides (HDPs). By binding to and neutralizing LPS, these peptides can prevent the activation of an excessive inflammatory response that can lead to tissue damage. researchgate.net Some cathelicidins and defensins, for example, can interact with LPS, inhibiting the acute cellular response in mice. researchgate.net This suggests that peptides derived from precursors like Odorranain-H-RA1, which share structural similarities with antimicrobial peptides, could potentially possess similar LPS-neutralizing capabilities, although this requires direct experimental verification.

    The table below summarizes the anti-inflammatory effects of a related amphibian peptide, brevinin-2MP, which may provide insight into the potential, yet unconfirmed, activities of peptides derived from Odorranain precursors.

    Table 1: Anti-Inflammatory Activity of Brevinin-2MP

    Activity Model/System Observed Effect Reference
    Cytokine Modulation LPS-induced RAW 264.7 cells Inhibition of NO, TNF-α, IL-6, and MCP-1 expression nih.gov
    In-vivo Anti-inflammatory Carrageenan-induced mouse paw edema Significant reduction in paw swelling nih.gov

    Modulation of Immune Cell Responses (e.g., Chemotaxis, Differentiation)

    The modulation of immune cell behavior is a key feature of many bioactive peptides. While specific data for the this compound is not available, studies on other peptides from Odorrana frogs indicate a role in regulating immune cell responses. For example, the peptide CW49, isolated from Odorrana grahami, has been found to significantly reduce the infiltration of macrophages in wounds. nih.gov This suggests a potential to modulate immune cell trafficking to sites of inflammation.

    Furthermore, a peptide from a related frog species, Odorrana tormota, named Ot-WHP, has been shown to be an immunomodulator that promotes cutaneous wound healing. nih.gov Ot-WHP significantly increased the number of neutrophils and macrophages at the wound site, suggesting it can influence immune cell recruitment. nih.gov However, it was found that Ot-WHP itself is not a chemoattractant but rather induces the production of chemokines in macrophages, which in turn recruits other immune cells. nih.gov This peptide also modestly promoted neutrophil phagocytosis. nih.gov

    Lectins and lectin-like molecules are also known to modulate immune responses by interacting with glycans on the surface of immune cells, which can trigger signaling pathways leading to cytokine production and the induction of an immune response. nih.gov Given that Odorranalectin, a peptide derived from an Odorrana grahami precursor, exhibits lectin-like activity, it is plausible that it could influence immune cell differentiation and activation, although this remains to be experimentally demonstrated. nih.govnih.gov

    Table 2: Immunomodulatory Effects of Peptides from Odorrana Species

    Peptide Source Organism Effect on Immune Cells Reference
    CW49 Odorrana grahami Reduces macrophage infiltration in wounds nih.gov

    Other Potential Biological Roles (e.g., Lectin-like Activity, Protease Inhibition)

    The this compound gives rise to peptides with diverse biological functions beyond direct antimicrobial action. A prominent example is Odorranalectin, a 17-amino acid peptide derived from an Odorrana grahami precursor, which is the smallest known lectin. nih.gov Lectins are carbohydrate-binding proteins, and Odorranalectin specifically recognizes L-fucose. nih.gov This lectin-like activity allows it to agglutinate erythrocytes and various microbes. nih.govresearchgate.net This function as a pattern-recognition molecule suggests a role in the innate immune defense by identifying and binding to microbial surfaces. nih.gov

    While direct protease inhibition by peptides from the Odorranain-H-RA1 precursor has not been reported, protease inhibitors are a known class of defense molecules in other biological systems. In plants, for instance, protease inhibitors play a role in defending against pests and pathogens. google.com Given the complex mixture of bioactive peptides in amphibian skin secretions, which also includes proteases, it is conceivable that some peptides may have evolved to modulate protease activity, thereby regulating the stability and function of other secreted peptides. mdpi.com

    Functional Mimicry and Synergistic Interactions with Other Peptides

    A key aspect of the biological activity of peptides derived from the Odorranain-H-RA1 precursor is their ability to engage in synergistic interactions. The precursor for Odorranalectin has a structure that is very similar to that of amphibian antimicrobial peptide precursors, and Odorranalectin itself can act synergistically with other antimicrobial peptides. nih.gov

    The concept of functional mimicry is also relevant, as smaller peptides that can replicate the function of larger, potentially immunogenic molecules like traditional lectins are of significant interest. nih.gov Odorranalectin, being a small peptide with lectin-like behavior, is an example of such a functional mimic. nih.gov

    Table 3: Synergistic Interactions of Amphibian Peptides

    Peptide Combination Observed Synergistic Effect Potential Mechanism Reference
    Odorranalectin + Nigrocin-OG13/Nigrocin-OG21 Emergence of anti-HIV activity (low selectivity) Cooperative action on viral targets nih.gov

    Evolutionary and Phylogenetic Analysis of Odorranain H Ra1 Peptide Precursor

    Evolutionary History of Amphibian Antimicrobial Peptides and Their Precursors

    Amphibian skin is a primary defense against environmental pathogens, secreting a potent cocktail of antimicrobial peptides. nih.gov These peptides are first synthesized as inactive precursor molecules, which typically consist of a signal peptide, an acidic propeptide region, and the C-terminal mature peptide. The evolutionary history of these precursors is marked by significant diversification and rapid evolution.

    The immense variety of amphibian AMPs is a direct result of extensive gene duplication events. nih.govmdpi.com It is widely accepted that an ancestral AMP gene underwent numerous duplications, creating a multigene family. nih.gov This genetic redundancy is a key evolutionary mechanism, as it allows one gene copy to retain the original function while the other copies are free to accumulate mutations. This process, known as neofunctionalization, can lead to the evolution of peptides with new or more specialized antimicrobial activities. mdpi.com

    This "escape from adaptive conflict" allows the duplicated genes to diversify and adapt to new pathogenic threats without compromising the frog's existing defenses. mdpi.com In ranid frogs, like those of the genus Odorrana, this has resulted in a rich arsenal (B13267) of AMPs. nih.gov The process is not just about creating new functions; sometimes, duplicated genes undergo subfunctionalization, where the original functions are partitioned between the daughter genes, leading to more specialized roles. nih.gov

    Table 1: Key Processes in the Diversification of Amphibian AMPs

    Evolutionary MechanismDescriptionConsequence for AMP Precursors
    Gene Duplication The process of creating a copy of a gene.Provides raw genetic material for evolution, leading to the formation of large AMP gene families. nih.govmdpi.com
    Neofunctionalization The process where a duplicated gene acquires a new function.Allows for the development of peptides with novel antimicrobial spectra or other biological activities. mdpi.com
    Subfunctionalization The partitioning of ancestral functions between duplicated genes.Leads to the specialization of AMPs, potentially optimizing them for specific pathogens or environments. nih.gov

    Following gene duplication, the coding sequences for AMPs, particularly the region for the mature peptide, experience high rates of mutation, a phenomenon sometimes referred to as hypermutation. nih.gov This rapid sequence variation is not random but is driven by strong positive or diversifying selection. nih.gov The primary source of this selective pressure is the co-evolutionary arms race between the amphibian host and the microbial pathogens in its environment. mdpi.com

    Microorganisms continuously evolve mechanisms to resist the frog's chemical defenses. This, in turn, selects for new AMP variants that can overcome this resistance. The result is a high degree of sequence variation in the mature peptide region, while the signal and propeptide regions of the precursor remain more conserved. nih.gov The ratio of non-synonymous (amino acid-changing) to synonymous (silent) mutations (dN/dS) is often used to detect this positive selection, and studies have shown this ratio to be high in the mature peptide domain of ranid AMPs. nih.govnih.gov This constant evolutionary pressure ensures that the frog's antimicrobial arsenal remains effective.

    Phylogenetic Relationships within the Odorranain Family and Related Peptide Families

    Phylogenetic analyses, which reconstruct evolutionary relationships, are crucial for understanding the Odorranain family. These studies typically use the amino acid sequences of the precursor proteins. The signal peptide region of the precursor is often highly conserved within specific amphibian lineages, making it a useful marker for tracing evolutionary history. researchgate.net

    The Odorranain family of peptides, including precursors like Odorranain-H-RA1, belongs to the broader superfamily of ranid AMPs. uniprot.orgnih.gov These peptides are characteristic of frogs in the family Ranidae. Phylogenetic trees show that odorranains cluster together, distinct from other ranid AMP families like the brevinins, esculentins, and ranatuerins. nih.gov

    The relationships within the Odorranain family often mirror the speciation of their host organisms. Peptides from closely related Odorrana species, such as Odorrana grahami and Odorrana jingdongensis, show greater sequence similarity than those from more distant relatives. nih.govnih.gov This species-specificity in peptide sequences suggests that the evolution of these AMPs is tightly linked to the evolutionary path of the host frog. nih.gov

    Table 2: Representative Peptide Families in Ranid Frogs

    Peptide FamilyFirst Identified InKey Structural FeaturesRepresentative Host Genera
    Odorranain Odorrana speciesOften contain an intramolecular disulfide bridge. nih.govresearchgate.netOdorrana researchgate.net
    Brevinin-1 Rana porosa brevipodaC-terminal "Rana-box" disulfide loop. nih.govnih.govRana, Glandirana nih.govmdpi.com
    Esculentin-2 Rana esculentaTypically longer peptides. nih.govRana nih.gov
    Ranatuerin-2 Rana catesbeianaA distinct family with varied structures. nih.govRana nih.gov
    Temporin Rana temporariaGenerally short, often amidated peptides. nih.govRana nih.gov

    Adaptation to Microbial Environments and Ecological Niche

    The diversity observed in the Odorranain-H-RA1 peptide precursor and its relatives is a direct reflection of the frog's adaptation to its specific microbial environment and ecological niche. nih.gov Amphibians inhabit a wide range of environments—from aquatic to terrestrial—each with a unique community of microorganisms. nih.gov This creates a diverse set of selective pressures that shapes the composition and function of a frog's AMP arsenal.

    For example, the specific pathogens present in the humid, aquatic environments favored by many Odorrana species will select for AMPs that are particularly effective against those microbes. nih.gov Studies have shown that the antimicrobial spectrum of odorranain peptides covers various Gram-positive and Gram-negative bacteria, as well as fungi, with specific peptides showing different levels of efficacy against different microbes. researchgate.netresearchgate.net One peptide from Odorrana grahami, odorranain-HP, was even found to have activity against Helicobacter pylori. researchgate.net

    The ecological niche, encompassing factors like habitat, diet, and behavior, dictates the frog's exposure to different types of pathogens. Therefore, the evolutionary trajectory of the Odorranain-H-RA1 precursor is intricately linked to the ecological context of Odorrana hejiangensis. The peptide it encodes is a finely tuned weapon, optimized for the specific microbial challenges the frog faces in its natural habitat, demonstrating a clear link between molecular evolution and ecological adaptation. nih.gov

    Advanced Research Methodologies and Techniques Applied to Odorranain H Ra1 Peptide Precursor Studies

    Mutational Analysis and Peptide Engineering for Functional Elucidation

    Mutational analysis and peptide engineering are pivotal advanced research methodologies for dissecting the functional determinants of the Odorranain-H-RA1 peptide precursor and for designing novel peptides with enhanced or modified activities. These techniques allow researchers to systematically alter the amino acid sequence of the precursor and its resulting mature peptide, thereby elucidating the role of specific residues and structural motifs in its biological function. While specific mutational scanning data for Odorranain-H-RA1 is not extensively documented in publicly available literature, the principles and techniques are well-established within the broader field of amphibian antimicrobial peptide (AMP) research and can be applied to understand its structure-function relationships. bl.uknih.govasm.orgresearchgate.net

    Site-directed mutagenesis is a fundamental technique used to introduce precise changes—substitutions, insertions, or deletions—into the peptide's amino acid sequence. frontiersin.org This allows for the systematic investigation of how individual or groups of amino acids contribute to the peptide's antimicrobial potency, spectrum of activity, and interaction with microbial membranes.

    A common initial approach is alanine scanning mutagenesis , where individual amino acid residues are systematically replaced with alanine. This helps to identify residues that are critical for the peptide's function; a significant loss of activity upon substitution indicates the importance of that specific residue's side chain. For helical AMPs, this can reveal the key residues on the hydrophobic and hydrophilic faces of the helix that are essential for membrane interaction and disruption. frontiersin.org

    Peptide engineering extends beyond simple substitution to the rational design of novel peptide analogs with improved therapeutic properties. mdpi.comresearchgate.netrsc.orgnih.gov Key physicochemical properties that are often manipulated include:

    Cationicity: The net positive charge of the peptide is crucial for its initial electrostatic attraction to negatively charged bacterial membranes. Increasing the number of cationic residues, such as lysine (K) or arginine (R), can enhance antimicrobial activity. mdpi.com However, an optimal balance is necessary, as excessive charge can sometimes lead to increased toxicity towards host cells.

    Hydrophobicity: The proportion and distribution of hydrophobic residues influence the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.com Modifications to the hydrophobic face of an amphipathic helix can modulate the peptide's lytic activity and selectivity.

    Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is a hallmark of many AMPs, including those that form α-helical structures. mdpi.comresearchgate.net Engineering the peptide to optimize its amphipathic character can lead to enhanced antimicrobial efficacy.

    Table 1: Investigating the Role of Key Residues in Amphibian Antimicrobial Peptides through Mutational Analysis

    Peptide Family Original Residue/Motif Mutation Observed Effect on Function Inferred Role of Residue/Motif
    TemporinsIsoleucine (I) at position 1I1W (Tryptophan)Improved antibacterial activity, especially against Gram-negative bacteria. mdpi.comEnhancing membrane interaction and perturbation.
    MagaininsAddition to C-terminusAddition of ten Lysine (K) or Arginine (R) residues8 to 18-fold increase in antimicrobial activity without a corresponding increase in hemolytic properties. mdpi.comIncreasing cationicity to enhance attraction to bacterial membranes.
    TigerininsDisulfide bridgeLinearization (removal of bridge)Reduced antimicrobial activity.Maintaining the essential loop structure for optimal function. asm.orgresearchgate.net
    Brevinin-2Proline (P) at position 14Alanine (A) substitutionLoss of helical conformation and reduced antimicrobial and cytotoxic activity. semanticscholar.orgCrucial for inducing the α-helical structure necessary for membrane disruption.

    This table presents illustrative examples from studies on various frog skin peptides to demonstrate the principles of mutational analysis. The findings are generalized to showcase the impact of specific amino acid characteristics on peptide function.

    Table 2: Peptide Engineering Strategies to Enhance Antimicrobial Peptide Efficacy

    Engineering Strategy Modification Rationale Anticipated Outcome for an Odorranain-like Peptide
    Charge Optimization Substitution of neutral or hydrophobic residues with Lysine or Arginine.To increase the net positive charge of the peptide. mdpi.comEnhanced initial binding to negatively charged bacterial membranes, potentially leading to increased antimicrobial potency.
    Hydrophobicity Modulation Substitution of polar residues with non-polar ones (e.g., Leucine, Isoleucine) on the hydrophobic face.To increase the overall hydrophobicity and membrane-disrupting potential. frontiersin.orgImproved insertion into the lipid bilayer, possibly resulting in more potent and rapid bacterial killing.
    Amphipathicity Enhancement Strategic rearrangement of amino acids to create more distinct polar and non-polar faces.To optimize the amphipathic α-helical structure crucial for membrane interaction. mdpi.comresearchgate.netIncreased efficiency in membrane permeabilization and improved selectivity for microbial over host cells.
    Structural Stabilization Introduction of D-amino acids or cyclization.To increase resistance to proteolytic degradation by host or bacterial proteases.Enhanced stability in biological fluids, leading to a longer duration of action.

    This table outlines common peptide engineering strategies and their rationales, based on extensive research in the field of antimicrobial peptides. These strategies are hypothetically applied to an Odorranain-like peptide to illustrate their potential for functional elucidation and improvement.

    Through these advanced methodologies, researchers can build a comprehensive understanding of the structure-function relationships governing the this compound. bl.uk This knowledge is not only crucial for elucidating its natural biological role but also for guiding the rational design of new therapeutic agents to combat the rise of antibiotic-resistant pathogens. mdpi.comresearchgate.net

    Future Directions and Emerging Research Opportunities for Odorranain H Ra1 Peptide Precursor

    Comprehensive Characterization of Precursor-Modifying Enzymes

    The biosynthesis of the mature Odorranain-H-RA1 peptide from its precursor involves a series of enzymatic cleavage and modification steps. Identifying and characterizing the specific proteases and other modifying enzymes responsible for this transformation is a significant research avenue. This could involve techniques like 'shotgun' cloning of cDNAs from frog skin secretions to identify the precursor-encoding genes and deduce the enzymatic processing signals. nih.gov Understanding these enzymes will not only provide insights into the peptide's natural production but could also enable the development of recombinant systems for the large-scale and cost-effective synthesis of the mature peptide and its analogs.

    Exploring Uncharacterized Biological Activities beyond Antimicrobial and Anticancer Properties

    While the antimicrobial and anticancer potential of peptides from the odorranain family is an active area of research, their biological activities may extend far beyond these functions. nih.govresearchgate.netnovoprolabs.com Future studies should aim to explore a wider range of potential therapeutic applications. This could include investigating its role in immunomodulation, wound healing, and as an anti-inflammatory agent. nih.gov Many antimicrobial peptides (AMPs) have been shown to influence various physiological processes, such as cytokine release and cell proliferation, suggesting that Odorranain-H-RA1 may possess similar pleiotropic effects. nih.gov

    Advanced In Vitro and In Vivo (Animal) Models for Deeper Mechanistic Understanding

    To fully comprehend the mechanisms of action of Odorranain-H-RA1, more sophisticated in vitro and in vivo models are necessary. In vitro studies could utilize advanced techniques to simulate different biological environments, such as using liposomes to mimic prokaryotic and eukaryotic membranes. researchgate.net For in vivo research, moving beyond simple toxicity assays to more complex animal models of infection and disease is crucial. mdpi.commdpi.com For instance, the use of the wax moth (Galleria mellonella) larvae has proven to be a valuable model for assessing the in vivo antibacterial activity of peptides. nih.govnih.gov Such models will be instrumental in evaluating the peptide's efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and identifying potential off-target effects in a whole-organism context. mdpi.com

    Application of Artificial Intelligence and Machine Learning in Peptide Design and Discovery

    Development of Peptide Analogs with Enhanced Biological Efficacy and Stability

    Building upon the knowledge gained from the aforementioned research areas, the development of Odorranain-H-RA1 analogs with improved characteristics is a key future direction. Strategies for peptide engineering, such as amino acid substitutions, terminal modifications like N-terminal acetylation and C-terminal amidation, and the creation of hybrid peptides, can be employed to enhance biological efficacy and stability. semanticscholar.orgmdpi.com The goal is to design analogs with increased potency against target pathogens or cancer cells, improved stability in biological fluids, and minimized toxicity to host cells. mdpi.com This approach has the potential to translate the promise of this natural peptide into a new generation of therapeutic molecules. nih.gov

    Q & A

    Q. How is the Odorranain-H-RA1 peptide precursor identified and structurally characterized in amphibian skin secretions?

    Methodological Answer:

    • cDNA Sequencing : Amplify and sequence cDNA libraries from Rana limnocharis skin secretions to identify the precursor mRNA. Mature peptide regions (e.g., RL-RL10) are often highlighted in red for clarity .
    • Mass Spectrometry (MS) : Use MALDI-TOF or LC-MS/MS to verify molecular weight and post-translational modifications (e.g., disulfide bonds). Compare results with sequence databases to confirm homology .
    • Sequence Alignment Tools : Employ Clustal Omega or BLAST to align precursor sequences (e.g., Odorranain-H-RA1 vs. Esculentin-2a precursors) and identify conserved domains, despite low similarity in mature peptides .

    Q. What experimental models are suitable for studying the tissue-specific expression of Odorranain-H-RA1?

    Methodological Answer:

    • Tissue Extraction Protocols : Isolate mRNA from amphibian skin, liver, and muscle tissues. Use TRIzol-based RNA extraction followed by RT-PCR with primers targeting the precursor region .
    • In Situ Hybridization : Localize precursor mRNA expression in tissue sections using DIG-labeled probes. Validate with immunohistochemistry if antibodies are available .
    • Limitations : Cross-reactivity risks require species-specific probes; negative controls (e.g., sense probes) are critical to confirm specificity .

    Q. How do researchers isolate and purify Odorranain-H-RA1 from biological samples?

    Methodological Answer:

    • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water). Monitor absorbance at 220 nm for peptide detection .
    • Lyophilization : Concentrate fractions and validate purity via SDS-PAGE or capillary electrophoresis. Include bovine serum albumin (BSA) as a loading control .
    • Stability Testing : Store purified peptides at -80°C in lyophilized form; avoid repeated freeze-thaw cycles to prevent degradation .

    Advanced Research Questions

    Q. How can researchers reconcile sequence similarity in precursors but functional divergence in mature Odorranain-H-RA1 peptides?

    Methodological Answer:

    • Bioinformatics Analysis : Use Phyre2 or AlphaFold to model precursor 3D structures and identify folding motifs that influence maturation. Compare protease cleavage sites (e.g., dibasic residues) across species .
    • Functional Assays : Test antimicrobial activity against Gram-positive/negative bacteria using broth microdilution. Contrast results with Esculentin-2a variants to link sequence motifs to function .
    • Evolutionary Studies : Perform phylogenetic analysis of precursor genes to trace divergence patterns, focusing on positive selection in mature peptide regions .

    Q. What experimental designs are optimal for assessing Odorranain-H-RA1’s role in host defense mechanisms?

    Methodological Answer:

    • In Vitro Models : Use human keratinocyte cell lines (e.g., HaCaT) to test peptide cytotoxicity (via MTT assay) and immunomodulatory effects (e.g., cytokine ELISA) .
    • In Vivo Challenges : Inject zebrafish (Danio rerio) with bacterial pathogens (e.g., Aeromonas hydrophila) and monitor survival rates post-treatment with synthetic Odorranain-H-RA1 .
    • Control Groups : Include scrambled peptide sequences and commercial antibiotics (e.g., ampicillin) to distinguish specific effects .

    Q. How should researchers address contradictions in activity data across studies (e.g., varying MIC values)?

    Methodological Answer:

    • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays. Specify inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth to minimize variability .
    • Data Normalization : Report MIC values relative to internal controls (e.g., LL-37 peptide) and account for batch-to-batch peptide purity differences .
    • Meta-Analysis : Use PRISMA frameworks to systematically compare published data, highlighting methodological heterogeneities (e.g., solvent systems, pH) .

    Q. What computational tools can predict Odorranain-H-RA1’s interactions with microbial membranes?

    Methodological Answer:

    • Molecular Dynamics (MD) Simulations : Use GROMACS or NAMD to model peptide-lipid bilayer interactions. Parameterize force fields (e.g., CHARMM36) for anionic phospholipids .
    • Quantitative Structure-Activity Relationship (QSAR) : Train models on peptide physicochemical properties (e.g., hydrophobicity, charge) to predict penetration kinetics .
    • Docking Studies : Utilize HADDOCK or AutoDock Vina to simulate binding to bacterial targets (e.g., lipopolysaccharide) .

    Data Analysis and Reporting

    Q. How to ensure statistical rigor in quantifying Odorranain-H-RA1’s bioactivity?

    Methodological Answer:

    • Power Analysis : Predefine sample size using G*Power (α=0.05, power=0.8) to detect effect sizes ≥1.5 .
    • Nonparametric Tests : Apply Mann-Whitney U tests for non-normally distributed data (e.g., survival rates). Correct for multiple comparisons via Bonferroni adjustment .
    • Reproducibility : Share raw data and analysis scripts on repositories like Zenodo or Figshare .

    Q. What frameworks guide hypothesis generation for Odorranain-H-RA1’s therapeutic potential?

    Methodological Answer:

    • PICO Framework : Define Population (e.g., immunocompromised patients), Intervention (peptide dosage), Comparison (standard antibiotics), and Outcomes (e.g., infection resolution) .
    • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant to antimicrobial resistance challenges .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.